Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate
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Overview
Description
Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate is a chemical compound with a complex structure that includes both ethoxycarbonyl and phenyl groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate typically involves the reaction of ethyl chloroformate with an appropriate amine and a phenyl-substituted oxo compound. The reaction is usually carried out in the presence of a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then cooled, and the product is extracted using an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .
Scientific Research Applications
Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate involves its interaction with nucleophiles. The compound reacts with nucleophiles through its ethoxycarbonyl group, leading to the formation of various derivatives. This reactivity is crucial for its applications in peptide synthesis and other organic reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate: This compound shares similar functional groups and reactivity patterns.
O,O-dimethyl-S-[1,2-bis(ethoxycarbonyl)ethyl]thiophosphates: Another compound with ethoxycarbonyl groups, used in different applications.
Uniqueness
Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to form stable intermediates and products makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
ethyl N-[1-(ethoxycarbonylamino)-2-oxo-2-phenylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-3-20-13(18)15-12(16-14(19)21-4-2)11(17)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQPZSRRFOWHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(=O)C1=CC=CC=C1)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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